Hydroxymethylstyrene

Description

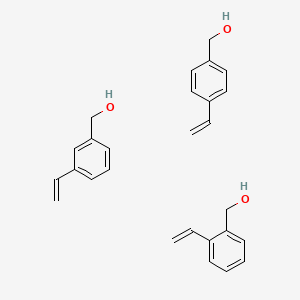

Structure

2D Structure

Properties

IUPAC Name |

(2-ethenylphenyl)methanol;(3-ethenylphenyl)methanol;(4-ethenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H10O/c1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10;1-2-8-5-3-4-6-9(8)7-10/h3*2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQRISCOCOPGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CO.C=CC1=CC=CC(=C1)CO.C=CC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30584-69-1 | |

| Record name | Benzenemethanol, ar-ethenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Hydroxymethylstyrene and Its Derivatives

Direct Synthesis Approaches for Hydroxymethylstyrene (e.g., from vinylbenzyl chloride)

A primary and widely reported route for the synthesis of 4-hydroxymethylstyrene (4-HMS) begins with 4-vinylbenzyl chloride (4-VBC). pubcompare.aitandfonline.comnih.govresearchgate.net This method is advantageous as 4-VBC is a commercially available starting material. The direct conversion of the chloromethyl group to a hydroxymethyl group can be challenging due to the potential for side reactions and polymerization under harsh conditions. Therefore, the synthesis is often performed in a two-step sequence involving an acetate (B1210297) intermediate.

First, vinylbenzyl chloride is reacted with an acetate salt, such as potassium acetate, to form acetoxymethylstyrene. This nucleophilic substitution reaction replaces the chloride with an acetate group. The resulting acetoxymethylstyrene is then subjected to hydrolysis, typically under basic conditions (e.g., with sodium hydroxide (B78521) or potassium hydroxide), to cleave the ester and yield the final this compound product. This indirect route prevents the self-polymerization that can occur in the presence of strong bases required for direct hydrolysis of the chloride.

Another approach involves the reaction of vinylbenzyl chloride with a protected alcohol, followed by deprotection. For instance, reactions with diols or other alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) have been documented to form ether linkages. google.com A similar principle could be applied to generate the hydroxymethyl group.

| Starting Material | Reagents/Intermediates | Product | Key Findings |

| 4-Vinylbenzyl chloride | 1. Acetate Salt (e.g., Potassium Acetate) 2. Base (for hydrolysis) | 4-Hydroxymethylstyrene | This is a common and reliable method cited in multiple studies for producing 4-HMS for use in subsequent polymerizations. pubcompare.aitandfonline.comresearchgate.net |

| (Chloromethyl)styrene | Acetate Salt | Acetoxymethylstyrene | The formation of the acetate intermediate is a key step to avoid unwanted side reactions before hydrolysis to this compound. prepchem.com |

Synthesis of Functionalized this compound Derivatives (e.g., Acetoxymethylstyrene)

The hydroxyl group of this compound serves as a versatile handle for creating a wide array of functionalized derivatives. These derivatives are synthesized to tune the monomer's properties for specific applications, such as adjusting solubility, reactivity in polymerization, or for post-polymerization modification.

Acetoxymethylstyrene: As mentioned above, acetoxymethylstyrene is a key intermediate in the synthesis of this compound but is also an important functionalized monomer in its own right. prepchem.com It is prepared by reacting vinylbenzyl chloride with an acetate salt. prepchem.com Acetoxymethylstyrene is used in polymerizations like Atom Transfer Radical Polymerization (ATRP) to create well-defined block copolymers. researchgate.net The resulting poly(acetoxymethylstyrene) blocks can be subsequently hydrolyzed to poly(this compound), yielding amphiphilic structures.

Other Derivatives: The hydroxyl group can be readily converted into other functional groups.

Ethers: Etherification can be achieved by reacting this compound with alkyl halides in the presence of a base.

Esters: Esterification with various acyl chlorides or anhydrides can introduce different ester functionalities.

NHS-Esters: For bioconjugation applications, the hydroxyl group can be derivatized with a linker terminating in an N-hydroxysuccinimide (NHS) ester, which can then react with amine groups on proteins or peptides. semanticscholar.org This general strategy allows for the creation of activated monomers for subsequent immobilization of biomolecules.

Living radical polymerization techniques have been successfully applied to monomers like p-acetoxymethylstyrene, enabling the synthesis of polymers with controlled molecular weights and narrow distributions. acs.orgcmu.edu

| Derivative | Synthetic Precursor | Typical Reagents | Purpose of Functionalization |

| Acetoxymethylstyrene | Vinylbenzyl chloride | Acetate salt (e.g., Potassium Acetate) | Key intermediate for HMS; used as a monomer in controlled radical polymerizations. prepchem.comresearchgate.net |

| Ether Derivatives | This compound | Alkyl Halide, Base (e.g., NaH) | To modify solubility and chemical properties of the monomer and resulting polymer. |

| Ester Derivatives | This compound | Acyl Halide or Anhydride (B1165640) | To introduce functional side chains for various material applications. |

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its polymers is an area of active development, aimed at reducing environmental impact and improving safety and efficiency. yale.edusigmaaldrich.com

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. yale.edu In the context of polymerization, metal-free strategies are gaining prominence. For example, the use of perylene (B46583) as an organic photocatalyst for photoinduced ATRP of monomers including this compound represents a greener alternative to traditional metal-based catalysts. tandfonline.comnih.gov This approach avoids contamination of the final polymer with potentially toxic heavy metals.

Energy Efficiency: Conducting reactions at ambient temperature and pressure significantly reduces energy consumption. acs.org The aforementioned photoinduced polymerization processes can be carried out at room temperature under visible light, making them highly energy-efficient compared to thermally initiated methods. tandfonline.comnih.gov

Safer Solvents and Auxiliaries: Many traditional syntheses of this compound derivatives employ solvents like dimethylformamide (DMF), which has associated health risks. google.com Green chemistry encourages the use of safer solvents or solvent-free conditions. The exploration of microwave-assisted synthesis on solid supports like Fuller's earth has been shown in other contexts to reduce reaction times and the need for hazardous solvents. core.ac.uk

Reduction of Derivatives: While derivatization is key to functionalization, green chemistry advocates for minimizing protection/deprotection steps where possible to reduce waste. acs.org Developing direct, high-yield catalytic methods for converting vinylbenzyl chloride to this compound without stable intermediates would align with this principle.

| Green Chemistry Principle | Application in HMS Synthesis/Polymerization | Benefit |

| Catalysis | Use of metal-free photocatalysts (e.g., perylene) for polymerization. tandfonline.comnih.gov | Avoids heavy metal contamination; reduces toxicity. |

| Design for Energy Efficiency | Photoinduced polymerizations at room temperature. tandfonline.com | Lowers energy consumption and environmental footprint. acs.org |

| Less Hazardous Chemical Syntheses | Moving away from hazardous solvents like DMF. google.comskpharmteco.com | Improves worker safety and reduces environmental pollution. |

| Reduce Derivatives | One-pot strategies for copolymer synthesis. researchgate.net | Minimizes waste by reducing intermediate isolation and purification steps. acs.org |

Strategies for Chirality Induction during Synthesis

While this compound itself is an achiral molecule, the introduction of chirality into its polymers or its use in asymmetric synthesis is a significant area of research. Chirality can be introduced either during or after polymerization or by using polymers of this compound as a chiral support.

Chirality in the Polymer Backbone: Asymmetric polymerization using chiral catalysts can produce optically active polymers from prochiral monomers. General strategies for inducing chirality in polymer systems include the use of chiral catalysts, chiral solvents, or circularly polarized light. cjps.org For styrenic monomers, chiral catalysts could potentially control the stereochemistry of the vinyl group addition, leading to a polymer with a specific tacticity.

Hydroxymethylpolystyrene as a Chiral Support: A prominent strategy involves using a polymer of this compound as a solid support for asymmetric synthesis. In this approach, a chiral molecule or catalyst is first anchored to the hydroxyl groups of the hydroxymethylpolystyrene resin. The solid-supported chiral entity is then used to direct a stereoselective reaction. For example, hydroxymethylpolystyrene resin has been used as a support for α-chiral aldehydes in stereocontrolled aldol (B89426) additions, demonstrating its viability for solid-phase asymmetric synthesis. nih.gov This method facilitates the purification of products, as the resin-bound components can be easily filtered off.

Temporary Chirality Induction: In the broader field of asymmetric synthesis, temporary chirality induction strategies are employed where a chiral auxiliary is used to control a reaction and is then removed. rsc.org Such strategies could be adapted for reactions involving this compound derivatives.

| Strategy | Description | Example/Application |

| Asymmetric Polymerization | Use of a chiral catalyst or initiator to control the stereochemistry during the polymerization of the vinyl group. | Theoretical application to produce polymers with specific tacticity (e.g., isotactic or syndiotactic). |

| Polymer as a Solid Support | Hydroxymethylpolystyrene is used as a solid-phase resin to anchor chiral auxiliaries or reactants for asymmetric reactions. nih.gov | Stereocontrolled aldol additions using resin-bound α-chiral aldehydes. nih.gov |

| Chiral Induction in Polymers | Inducing a helical or other chiral conformation in an achiral polymer backbone through interaction with a small amount of a chiral molecule. cjps.orgnih.gov | Creating supramolecular chiral systems for applications in asymmetric catalysis. nih.gov |

Polymerization of Hydroxymethylstyrene and Its Advanced Macromolecular Architectures

Homopolymerization Studies of Hydroxymethylstyrene

The homopolymerization of this compound, also known as vinylbenzyl alcohol, has been explored through various mechanistic pathways. The presence of both a polymerizable vinyl group and a functional hydroxymethyl group on the aromatic ring makes it a versatile monomer for creating functional polymers.

Investigation of Polymerization Mechanisms (e.g., Radical, Cationic)

This compound can be polymerized via several ionic and radical pathways due to its chemical structure.

Radical Polymerization: Like other styrene (B11656) derivatives, this compound readily undergoes free-radical polymerization. The reaction is initiated by the decomposition of a radical initiator, which generates free radicals that attack the vinyl group of the monomer. This process is applicable to this compound isomers such as 2-hydroxymethylstyrene. mdpi.com The general mechanism involves initiation, propagation, and termination steps. Due to the radical nature of the polymerization, it is tolerant to many functional groups, including the hydroxyl group present on the monomer. cmu.eduacs.org An enzymatic strategy using horseradish peroxidase at ambient temperatures has also been reported for the polymerization of styrene and its derivatives. sigmaaldrich.com

Cationic Polymerization: The monomer is also susceptible to cationic polymerization. sigmaaldrich.com This mechanism is facilitated by the electron-donating nature of the hydroxymethyl substituent on the styrene ring, which helps to stabilize the propagating carbocationic center. researchgate.net The initiation step involves an electrophilic agent, such as a Lewis acid in the presence of a co-initiator like water, which generates a carbenium ion from the monomer. sigmaaldrich.comresearchgate.net This reactive species then propagates by adding to subsequent monomer units. The mechanism for the aqueous cationic polymerization of the related monomer p-methylstyrene has been detailed, involving the formation of an active center at the water-oil interface which initiates polymerization. researchgate.net Similar to other cationic polymerizations, this process is sensitive to the solvent and the nature of the counterion. sigmaaldrich.com

Kinetics of this compound Polymerization

The kinetics of polymerization describe the rate at which monomer is converted to polymer. For conventional free-radical polymerizations, the rate is dependent on the concentrations of the monomer and the initiator. benicewiczgroup.com

In controlled/living polymerization processes, the kinetics exhibit distinct characteristics. A key feature is a linear relationship between the logarithm of the monomer concentration and time, which indicates a constant concentration of active propagating species. acs.org Furthermore, the number-average molecular weight (Mn) of the resulting polymer increases linearly with monomer conversion. acs.orgresearchgate.net This linear evolution of molecular weight is a hallmark of a controlled process, as it demonstrates that all polymer chains are growing at a similar rate. icp.ac.ru While detailed kinetic parameters (e.g., kp, kt) for the homopolymerization of this compound are not extensively documented, the principles governing the polymerization of other styrenic monomers under controlled conditions are applicable.

Controlled/Living Polymerization Techniques for Poly(this compound)

Controlled/living polymerization techniques are powerful methods for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined architectures. researchgate.net These methods suppress irreversible termination and chain transfer reactions that are common in conventional radical polymerization. acs.org Because the hydroxyl group of this compound can interfere with certain catalysts or reaction conditions, a common strategy involves polymerizing a protected version of the monomer, such as 4-acetoxystyrene (B54282), followed by a post-polymerization hydrolysis step to yield the final poly(this compound). acs.org

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization method that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. acs.org The process establishes a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species (alkyl halides). acs.org This equilibrium minimizes termination reactions and allows for controlled chain growth. acs.org

The ATRP of 4-acetoxystyrene, a protected precursor to poly(4-hydroxymethylstyrene), has been successfully demonstrated. cmu.eduresearchgate.net In one study, bulk polymerization was conducted at 90°C using α,α′-dibromo-p-xylene as a difunctional initiator and a copper(I) bromide/2,2′-bipyridine (CuBr/bpy) catalyst system. cmu.edu The polymerization showed controlled characteristics, with the molecular weight increasing linearly with monomer conversion and producing polymers with low polydispersity values (Mw/Mn between 1.11 and 1.18). cmu.edu However, other studies have noted that the ATRP of 4-acetoxystyrene can proceed very slowly under certain conditions compared to other para-substituted styrenes. researchgate.net

Below are typical research findings for the ATRP of 4-acetoxystyrene.

Table 1: Representative Data for ATRP of 4-Acetoxystyrene

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that can be applied to a wide range of monomers. It achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain-transfer agent (CTA). The propagating radicals react with the RAFT agent to form a dormant intermediate, which can then fragment to release a new radical and a new dormant species. This degenerative transfer process allows for the controlled growth of polymer chains.

The RAFT polymerization of 4-acetoxystyrene has been studied systematically, yielding well-defined poly(4-acetoxystyrene). acs.org Subsequent hydrolysis under basic conditions converts the polymer to poly(4-hydroxymethylstyrene). acs.org Research has shown that bulk polymerization conditions can produce polymers with very narrow polydispersities (e.g., Mw/Mn ≈ 1.08). acs.org The process demonstrates key features of a controlled polymerization, including a linear increase in molecular weight with monomer conversion and the ability to form block copolymers, confirming the "living" nature of the chain ends. acs.org

Table 2: Research Findings for RAFT Polymerization of 4-Acetoxystyrene

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another major controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain end. researchgate.netscholaris.ca This forms a dormant alkoxyamine species. At elevated temperatures, the C-ON bond of the alkoxyamine can undergo homolytic cleavage, regenerating the propagating radical and the nitroxide mediator, allowing for further monomer addition. scholaris.ca NMP is particularly attractive for its simplicity, as it can be thermally initiated without the need for metal catalysts. sigmaaldrich.com

NMP has been applied to synthesize copolymers containing 4-acetoxystyrene. benicewiczgroup.com Studies have shown that the NMP of 4-acetoxystyrene can be challenging, with some experiments showing an increase in polydispersity over time, suggesting a loss of control. However, adjusting reaction conditions, such as the ratio of nitroxide to initiator and the monomer concentration, can improve the control over the polymerization. For instance, block copolymers of poly(tert-butyl acrylate)-b-poly(4-acetoxystyrene) have been successfully synthesized using a universal NMP initiator, yielding a product with a controlled molecular weight and low polydispersity (PDI = 1.12). sigmaaldrich.comresearchgate.net

Table 3: Research Findings for NMP of a Block Copolymer Containing 4-Acetoxystyrene

Table of Compounds

Free Radical Cyclopolymerization of Difunctional this compound Monomers

The polymerization of monomers with two functional groups, such as divinyl compounds, typically leads to crosslinked, insoluble networks. However, under specific conditions, these difunctional monomers can undergo cyclopolymerization to form linear, soluble macromolecules containing cyclic units within the polymer backbone. researchgate.netresearchgate.net This approach has been successfully applied to difunctional styrenic monomers to ultimately yield poly(p-hydroxymethylstyrene).

In a notable strategy, difunctional monomers are synthesized where two 4-vinylbenzyl moieties are connected by a silyl-based tether. researchgate.net The presence of this tether orients the two vinyl groups, facilitating an intramolecular cyclization step after the initial intermolecular addition of a monomer unit during free-radical polymerization. This alternating sequence of intermolecular and intramolecular propagation steps, known as cyclopolymerization, prevents crosslinking and produces a soluble polymer. The polymerization can be conducted using conventional free-radical methods or controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for better control over molecular weight and distribution. researchgate.net

A key advantage of this method is that the silyl (B83357) ether tether can be chemically removed after polymerization. This deprotection step converts the cyclopolymer into linear poly(p-hydroxymethylstyrene), a functional polymer with pendant hydroxyl groups. researchgate.net Research has demonstrated efficient cyclopolymerization of these silyl-tethered styrenic monomers, followed by successful deprotection to yield the target polymer. researchgate.net Thermogravimetric analysis of these cyclopolymers reveals their thermal robustness. researchgate.net

| Monomer System | Polymerization Method | Mn ( g/mol ) | Đ (Mw/Mn) | Research Finding |

| Silyl-tethered divinylbenzyl | Free Radical | 11,200 | 2.1 | Efficient cyclopolymerization occurs, yielding soluble polymers. researchgate.net |

| Silyl-tethered divinylbenzyl | RAFT | 25,600 | 1.8 | RAFT polymerization provides better control over molecular weight compared to conventional free-radical methods. researchgate.net |

| Silyl-tethered divinylbenzyl | RAFT | - | - | The silyl tether can be removed post-polymerization to yield poly(p-hydroxymethylstyrene). researchgate.net |

Copolymerization Strategies Involving this compound

The presence of the reactive hydroxyl group makes this compound a valuable comonomer for creating functional polymers with tailored properties. It can be incorporated into polymer chains alongside a variety of other monomers, and the pendant hydroxyl groups can serve as anchor points for subsequent modification, such as in the synthesis of graft copolymers.

Copolymerization of this compound with Styrene and other Vinyl Monomers

This compound can be readily copolymerized with styrene and other vinyl monomers using standard free-radical polymerization techniques. The resulting products are typically random copolymers, where the monomer units are distributed statistically along the polymer chain. The final properties of the copolymer, such as glass transition temperature and solubility, depend on the relative incorporation of each monomer. The reactivity ratios of the comonomers dictate the composition of the final polymer chain relative to the monomer feed ratio. mdpi.com For instance, in the copolymerization of styrene and 2-hydroxyethyl methacrylate (B99206) (HEMA), a similar hydroxyl-functionalized monomer, the resulting copolymer is amphiphilic, combining the hydrophobic nature of styrene with the hydrophilic character of HEMA. scirp.org

Commercially available random copolymers of styrene and 4-hydroxymethylstyrene demonstrate the successful synthesis of these materials with varying molecular weights and compositions.

| Product Code | Mn ( g/mol ) | Mw/Mn | Composition (Styrene/4-Hydroxymethylstyrene) |

| P60626A-S4OHMeSran | 20,000 | 1.24 | Contains 28 units of 4-hydroxymethylstyrene per chain. polymersource.ca |

| P60626B-S4OHMeSran | 39,000 | 1.04 | Contains 128 units of 4-hydroxymethylstyrene per chain. polymersource.ca |

| P60626C-S4OHMeSran | 78,500 | 2.00 | Contains 296 units of 4-hydroxymethylstyrene per chain. polymersource.ca |

Synthesis of Graft Copolymers incorporating this compound Units

Graft copolymers consist of a main polymer backbone with one or more side chains of a different composition covalently attached. wikipedia.org The unique architecture of graft copolymers allows for the combination of distinct polymer properties, making them useful as thermoplastic elastomers, compatibilizers, and materials for biomedical applications. wikipedia.orgtandfonline.com The hydroxyl group of this compound units within a polymer backbone provides a convenient site for initiating the growth of or attaching polymer grafts. There are three primary methods for synthesizing graft copolymers: "grafting-from," "grafting-onto," and "grafting-through" (or the macromonomer method). nih.govcmu.edu

The "grafting-from" method involves growing the side chains directly from initiating sites located on the main polymer backbone. cmu.edumdpi.com For a backbone containing this compound units, the pendant hydroxyl groups are chemically converted into initiators for a secondary polymerization.

A prominent example involves synthesizing a linear backbone via copolymerization of styrene and this compound. tandfonline.com The hydroxyl groups along this poly(styrene-co-hydroxymethylstyrene) backbone can then act as initiators for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone. tandfonline.commdpi.com This grows poly(ε-caprolactone) (PCL) chains from the backbone, resulting in a (PS-co-PHMS)-g-PCL graft copolymer. This entire process can even be performed in a one-pot synthesis by combining photoinduced Atom Transfer Radical Polymerization (ATRP) for the backbone formation with ROP for the side chains. tandfonline.com This approach allows for the creation of well-defined graft copolymers where the backbone and side chains have different, often opposing, properties, such as hydrophobicity and biodegradability. tandfonline.com

In the "grafting-onto" method, pre-synthesized polymer chains with reactive end-groups are attached to a functional polymer backbone. nih.govnih.gov This strategy involves a coupling reaction between the side chains and the backbone. For a poly(this compound) backbone, the hydroxyl groups are the sites for attachment.

The process would involve first synthesizing polymer chains of the desired graft material (e.g., polystyrene, polymethacrylate) via a controlled polymerization technique that introduces a specific reactive functional group at one end of each chain. For example, a polymer could be synthesized with a terminal isocyanate group. These pre-formed, end-functionalized chains are then reacted with the poly(styrene-co-hydroxymethylstyrene) backbone. The isocyanate end-groups of the graft chains would react with the hydroxyl groups on the backbone to form stable urethane (B1682113) linkages, thus "grafting" the side chains onto the backbone. A significant challenge with this method can be steric hindrance, as the pre-formed polymer coils may have difficulty accessing all the reactive sites on the backbone, potentially leading to lower grafting densities compared to the "grafting-from" approach. nih.gov

The "grafting-through" approach, also known as the macromonomer method, involves the copolymerization of a low-molecular-weight monomer with a macromonomer—a polymer chain that has a polymerizable group at one of its ends. nih.govcmu.edu This method allows for the synthesis of graft copolymers with well-defined side chains, as the macromonomers are prepared and characterized before being incorporated into the backbone. cmu.eduwarwick.ac.uk

In this context, a this compound unit could be part of the growing backbone or part of the macromonomer. For example, a macromonomer like methacrylate-terminated poly(ethylene oxide) could be copolymerized with this compound and styrene. The free-radical polymerization would proceed, treating the macromonomer as a very large comonomer, resulting in a polystyrene-based backbone with poly(ethylene oxide) grafts and pendant hydroxyl groups from the this compound. Alternatively, a this compound-containing macromonomer could be synthesized first and then copolymerized with other vinyl monomers to form the graft copolymer. The relative reactivity ratios of the small monomer and the macromonomer are crucial in determining the distribution of the grafts along the backbone. cmu.edu

Block Copolymer Synthesis (e.g., Diblock and Triblock Copolymers of Styrene and Acetoxymethylstyrene/Hydroxymethylstyrene)

The synthesis of well-defined block copolymers containing this compound units is often achieved through the polymerization of its protected precursor, acetoxymethylstyrene, followed by deprotection. Atom Transfer Radical Polymerization (ATRP) has proven to be a particularly effective method for this purpose.

In a notable one-pot synthesis, diblock and triblock copolymers of styrene and acetoxymethylstyrene have been successfully prepared. cusat.ac.incusat.ac.inresearchgate.net This approach avoids the cumbersome process of isolating the macroinitiator after the first block is synthesized. cusat.ac.incusat.ac.inresearchgate.net The procedure leverages the preferential polymerization of acetoxymethylstyrene, even in the presence of residual styrene monomer. cusat.ac.incusat.ac.in

The synthesis begins with the polymerization of styrene using a monofunctional or difunctional ATRP initiator. researchgate.net For instance, the polymerization of styrene can be initiated with a copper(I) bromide/pentamethyldiethylenetriamine (CuBr/PMDETA) catalyst system. researchgate.netresearchgate.net Once the polystyrene block is formed, acetoxymethylstyrene is added to the reaction mixture, often with a change in the catalyst system to copper(I) chloride/hexamethyltriethylenetetramine (CuCl/HMTETA) for the second stage. researchgate.netresearchgate.net This leads to the formation of the subsequent poly(acetoxymethylstyrene) block. researchgate.net The resulting block copolymers, such as polystyrene-b-poly(acetoxymethylstyrene) (PS-b-PAMS) and poly(acetoxymethylstyrene)-b-polystyrene-b-poly(acetoxymethylstyrene) (PAMS-b-PS-b-PAMS), exhibit controlled molecular weights and narrow polydispersity indices. researchgate.net

The successful synthesis of these block copolymers is confirmed through various characterization techniques including Size Exclusion Chromatography (SEC), Proton Nuclear Magnetic Resonance (¹H NMR), and Fourier Transform Infrared Spectroscopy (FTIR). cusat.ac.incusat.ac.in SEC analysis shows a clear shift to higher molecular weights after the addition and polymerization of the second monomer, indicating the formation of the block copolymer. researchgate.net The presence of distinct glass transition temperatures (Tg) in Differential Scanning Calorimetry (DSC) analysis further confirms the microphase-separated morphology characteristic of block copolymers. researchgate.net

The acetoxy groups in the resulting copolymers can be readily hydrolyzed to yield hydroxyl functionalities, thus converting the poly(acetoxymethylstyrene) blocks into poly(this compound) blocks. cusat.ac.incusat.ac.in This post-polymerization modification opens avenues for creating amphiphilic block copolymers and other functional materials. cusat.ac.incusat.ac.in

Table 1: Synthesis of Styrene and Acetoxymethylstyrene Block Copolymers via One-Pot ATRP

| Copolymer Type | Initiator Type | Stage 1 Monomer | Stage 2 Monomer | Resulting Architecture |

|---|---|---|---|---|

| Diblock | Monofunctional | Styrene | Acetoxymethylstyrene | PS-b-PAMS |

| Triblock | Difunctional | Styrene | Acetoxymethylstyrene | PAMS-b-PS-b-PAMS |

Data sourced from references researchgate.netresearchgate.net

Alternating Copolymerization Studies

Alternating copolymerization represents a powerful strategy to create polymers with a regular, alternating sequence of two different monomer units along the polymer chain. While specific studies focusing exclusively on the alternating copolymerization of this compound are not extensively detailed in the provided search results, the principles of this technique can be applied. The goal is to achieve a sequence where a this compound monomer is consistently followed by a comonomer, and vice versa.

The realization of alternating copolymers often relies on controlling the reaction kinetics, where the rate of cross-propagation between the two different monomers is significantly higher than the rate of homopolymerization of either monomer. nih.gov In some advanced methodologies, stoichiometric control of the monomers on a surface can thermodynamically favor the formation of alternating structures. nih.gov

For styrenic systems, radical polymerization techniques can be employed. Recently, a novel approach termed "alternating stitching copolymerization" has been developed for the copolymerization of styryl vinyl ketones and 1-styryl-2-vinylbenzenes, resulting in polymers with promising thermal properties and high transparency. nih.gov While not directly involving this compound, this demonstrates the potential for developing new methods for alternating styrenic copolymers.

Table 2: General Strategies for Achieving Alternating Copolymers

| Strategy | Description | Key Factor |

|---|---|---|

| Kinetic Control | The cross-propagation reaction rate between the two monomers is much faster than the homopolymerization rate of either monomer. | Monomer reactivity ratios |

| Stoichiometric Control | Precise control of the monomer feed ratio can thermodynamically drive the formation of an alternating structure. | Monomer stoichiometry |

| Mechanistic Control | Specific polymerization mechanisms, such as charge-transfer complex formation, can promote alternation. | Formation of a complex between monomers |

Combination of Styrenic Polymerization with Ring-Opening Polymerization (ROP) for Hybrid Architectures

The combination of different polymerization mechanisms is a key strategy for synthesizing hybrid polymer architectures. Hybrid polymers are materials that contain two or more different types of molecules, with at least one being a polymer, and can exhibit a combination of properties from their constituent components. stahl.com The hydroxyl group of this compound is an ideal initiation site for Ring-Opening Polymerization (ROP), enabling the growth of a second, different type of polymer chain from the styrenic backbone. wikipedia.org This leads to the formation of graft copolymers or other complex architectures.

ROP is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, leading to the formation of a longer polymer. wikipedia.org This method is suitable for a wide range of cyclic monomers, including lactones, lactides, epoxides, and cyclic siloxanes, allowing for the synthesis of polyesters, polyethers, and polysiloxanes, among others. wikipedia.orgmdpi.com

A common approach to creating these hybrid structures involves first synthesizing a polystyrene-based copolymer containing this compound units. The hydroxyl groups along this polymer backbone can then be used to initiate the ROP of a cyclic monomer. For example, the hydroxyl groups can initiate the ROP of β-butyrolactone to form poly(3-hydroxybutyrate) (PHB) grafts, creating a polystyrene-graft-poly(3-hydroxybutyrate) copolymer. rsc.org This combination of a styrenic polymer with a biodegradable polyester (B1180765) creates a material with a unique set of properties, potentially useful for biomedical applications. rsc.org

The synthesis of such hybrid materials can also be achieved by creating a macroinitiator from one polymerization technique to initiate the other. For instance, a polymer with a terminal hydroxyl group can be synthesized via styrenic polymerization and then used to initiate the ROP of a cyclic monomer, resulting in a diblock copolymer. Conversely, a polymer synthesized by ROP can be functionalized with a group that can initiate styrenic polymerization.

The combination of styrenic polymerization and ROP allows for the creation of a diverse range of hybrid materials, including block copolymers, graft copolymers, and star polymers, which can find applications as thermoplastic elastomers, compatibilizers for polymer blends, and in the development of new functional materials. mdpi.com

Table 3: Examples of Hybrid Architectures from Styrenic Polymerization and ROP

| Styrenic Component | ROP Monomer Example | Resulting Hybrid Architecture | Potential Properties |

|---|---|---|---|

| Polystyrene-co-poly(this compound) | β-Butyrolactone | Polystyrene-g-poly(3-hydroxybutyrate) | Combination of styrenic properties with biodegradability |

| Hydroxyl-terminated Polystyrene | Caprolactone | Polystyrene-b-polycaprolactone | Amphiphilic, potential for self-assembly |

| Polylactide with a styrenic initiator group | Styrene | Polylactide-b-polystyrene | Combines biodegradable and thermoplastic properties |

Chemical Functionalization and Post Polymerization Modification of Hydroxymethylstyrene Derived Systems

Post-Polymerization Modification Techniques for Poly(hydroxymethylstyrene)

Post-polymerization modification is a powerful strategy for creating functional polymers from a common reactive precursor. nih.gov This approach involves polymerizing a monomer with a protected or inert functional group that can be later converted into a desired functionality. nih.gov Poly(this compound) is an excellent example of such a precursor, offering a reactive site for a multitude of chemical transformations.

The history of post-polymerization modification dates back to the 19th century with the modification of natural polymers like cellulose. wiley-vch.de For synthetic polymers, the approach gained significant traction with the development of solid-phase peptide synthesis by Merrifield, which utilized chloromethylated polystyrene beads. wiley-vch.de The hydroxymethyl variant was developed to circumvent potential side reactions associated with unreacted chloromethyl groups. iris-biotech.de

A key advantage of post-polymerization modification is the ability to introduce a wide variety of functional groups under mild conditions with high efficiency. nih.gov This method's success hinges on the use of chemoselective reactions that are tolerant of various functional groups and proceed with high conversions. nih.gov For poly(this compound), the hydroxyl group can be transformed into esters, ethers, and other functionalities, allowing for the synthesis of a library of polymers with tailored properties from a single parent polymer. For instance, the partial hydroxymethylation of polystyrene can be used to control its miscibility with other materials. acs.org

One common modification technique involves the reaction of the hydroxyl groups with various reagents. For example, any remaining unreacted hydroxyl groups after a primary modification can be "capped" by reacting them with acetic anhydride (B1165640) to prevent them from interfering in subsequent steps. iris-biotech.de This highlights the level of control that can be exerted over the final polymer structure and properties.

The versatility of this approach is further demonstrated by the ability to modify polymers containing other reactive groups alongside the hydroxymethyl functionality. For example, post-polymerization modification of polymers with both azlactone and other functional groups allows for the conjugation of multiple molecules, such as drugs, in a controlled manner. nih.gov

Surface Functionalization Strategies for Poly(this compound) Substrates (e.g., for immobilization of biomolecules)

The functionalization of polymer surfaces is critical for applications in biotechnology, diagnostics, and biomaterials, where the interaction between a material and a biological environment needs to be precisely controlled. mcmaster.ca Poly(this compound) and similar polymers with reactive surface groups are instrumental in this field, providing a platform for the covalent attachment of biomolecules. researchgate.netjkps.or.kr

Various methods exist to activate and functionalize polymer surfaces. mdpi.com For inherently inert polymers like polystyrene, techniques such as plasma treatment can be used to introduce reactive functional groups like hydroxyls. researchgate.netmdpi.com These groups then serve as anchor points for further modification. The hydroxyl groups on a poly(this compound) surface are readily available for such modifications without the need for a prior activation step.

A common strategy for immobilizing biomolecules, such as proteins or DNA, involves a multi-step process. researchgate.netjkps.or.kr First, the hydroxyl-functionalized surface is often treated with a linker or cross-linking agent. This can involve silanization or the use of carbodiimide (B86325) chemistry to activate carboxylic acid groups for reaction with amines on the biomolecule. researchgate.netmdpi.com For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is frequently used to couple primary amines to carboxyl groups. mdpi.com

The immobilization of proteins onto surfaces can be achieved through both physical adsorption and covalent attachment. nih.gov While adsorption is simpler, covalent immobilization offers greater stability. nih.gov The hydroxyl groups of poly(this compound) can be leveraged for covalent immobilization. For instance, the surface can be modified to create a hydrophilic environment, which can enhance the adsorption and subsequent immobilization of proteins. nih.gov

The choice of surface modification strategy can significantly impact the amount and stability of the immobilized biomolecules. mcmaster.ca The ability to create well-defined patterns of biomolecules on a surface is crucial for applications like microarrays and biosensors. jkps.or.kr

Chemical Reactions involving this compound-Functionalized Resins

This compound-functionalized resins, often referred to as hydroxymethyl polystyrene resins, are a cornerstone of solid-phase organic synthesis (SPOS). sci-hub.se The hydroxyl group acts as a versatile anchor point for attaching molecules to the solid support, allowing for multi-step syntheses where excess reagents and byproducts can be easily washed away.

The Biginelli reaction is a multi-component reaction that produces dihydropyrimidinones (DHPMs), a class of compounds with significant biological activity. sci-hub.seunits.it Performing this reaction on a solid support facilitates the purification of the products. nih.govresearchgate.net

In one approach, a hydroxymethylpolystyrene resin is first acetoacetylated. nih.gov This resin-bound β-ketoester then participates in a three-component Biginelli-type condensation with an aldehyde and urea. nih.govresearchgate.net The reaction is typically catalyzed by an acid. units.it The resulting dihydropyrimidinone remains attached to the resin and can be further modified or cleaved from the support. nih.gov This solid-phase strategy allows for the creation of libraries of DHPM derivatives for drug discovery and other applications. units.itresearchgate.net

In solid-phase synthesis, a linker is a bifunctional molecule that connects the initial reactant to the solid support. d-nb.infopeptide.com The choice of linker is crucial as it must be stable to the reaction conditions used throughout the synthesis but cleavable under specific conditions to release the final product. d-nb.info

Hydroxymethylpolystyrene resins can be functionalized with various linkers to accommodate different synthetic strategies. acs.orgresearchgate.net For example, a linker containing a carboxylic acid can be attached to the hydroxymethyl group of the resin via an ester linkage using standard coupling agents like diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt). acs.org This functionalized resin can then be used to anchor molecules containing a suitable reactive group.

Different linkers allow for different cleavage strategies. d-nb.infopeptide.com For instance, the widely used Wang resin is a type of hydroxymethylpolystyrene where the linker allows for cleavage of the final product with trifluoroacetic acid (TFA). peptide.comresearchgate.net Other linkers may be designed to be cleaved under oxidative, reductive, or photolytic conditions, enabling orthogonal protection strategies in complex syntheses. d-nb.infoacs.org

Table 1: Examples of Linkers Used with this compound-Based Resins

| Linker Type | Attachment Chemistry | Cleavage Condition | Reference |

|---|---|---|---|

| Wang Linker | Ester linkage | Trifluoroacetic Acid (TFA) | peptide.com, researchgate.net |

| Phenanthridine Linker | Ester linkage | Mild oxidative conditions | acs.org |

The reaction of hydroxyl groups on a polymer with anhydrides is a common method for functionalization. tri-iso.comazom.com When poly(this compound) reacts with an anhydride like perfluoroglutaric anhydride, the anhydride ring opens to form an ester and a carboxylic acid. tri-iso.com This reaction introduces both an ester linkage and a free carboxylic acid group onto the polymer backbone.

The newly introduced carboxylic acid groups can then participate in further reactions. For example, they can react with an epoxy group, which in turn generates a new hydroxyl group. tri-iso.comazom.com This cascade of reactions can be used to create cross-linked networks or to introduce specific catalytic sites. The reaction is often facilitated by a catalyst, such as a tertiary amine or an imidazole, which can accelerate the opening of the anhydride ring. polymerinnovationblog.com

The resulting functionalized polymers can have applications in catalysis. The presence of both ester and carboxylic acid groups, particularly with the influence of the perfluoroalkyl chain, can create unique chemical environments for promoting specific reactions. The decomposition of anhydride-cured epoxy resins, a related system, has been studied to understand the stability and breakdown pathways of these materials under thermal stress. mdpi.com

Chelation of Metal Ions by Deprotected Poly(this compound) Cyclopolymers

Chelating resins are polymers designed to selectively bind metal ions from a solution. scholarsresearchlibrary.comutwente.nl This property is valuable for applications such as water treatment, metal recovery, and analytical chemistry. scholarsresearchlibrary.com The effectiveness of a chelating resin depends on the nature of the functional groups that can coordinate with the metal ions.

Polymers with functionalities capable of chelation, such as those containing adjacent carboxylic acid groups or other electron-donating atoms, can form stable complexes with metal ions. hangta.groupnih.gov For instance, poly(aspartic acid) is a well-known chelating polymer due to its carboxyl groups. hangta.groupnih.gov

While poly(this compound) itself is not a primary chelating agent, it can be chemically modified to introduce chelating functionalities. By deprotecting or modifying the hydroxyl groups in a cyclopolymer of this compound, it's possible to create sites that can bind metal ions. The specific chelating properties would depend on the final functional groups introduced onto the polymer backbone.

The efficiency of metal ion chelation is influenced by factors such as pH, the concentration of the metal ion, and the presence of other ions in the solution. scholarsresearchlibrary.compjoes.com Batch equilibrium methods are commonly used to study the selectivity and capacity of these resins for different metal ions. scholarsresearchlibrary.com For example, studies on other chelating resins have shown high selectivity for ions like Fe³⁺ over other divalent cations. scholarsresearchlibrary.comutwente.nl The rate of metal uptake is also an important characteristic, indicating how quickly the resin can remove metal ions from a solution. scholarsresearchlibrary.com

Strategies for Crosslinking Poly(this compound) Systems

Crosslinking is a critical process for tailoring the properties of polymers, transforming them from soluble or fusible materials into insoluble and infusible three-dimensional networks. ebeammachine.comsigmaaldrich.com This process enhances various characteristics such as mechanical strength, thermal stability, and chemical resistance. ebeammachine.commarquette.edunih.gov For poly(this compound) [P(HMS)] and related systems, several crosslinking strategies can be employed, primarily categorized as self-crosslinking and crosslinking with external agents. These methods are pivotal in developing materials for a range of applications, from specialized coatings to advanced porous materials.

The crosslinking of polymer chains can be achieved through the formation of covalent bonds, leading to a permanent and more durable network structure. ebeammachine.com The density of these crosslinks significantly influences the final properties of the polymer. researchgate.netrsc.org

Self-Crosslinking

Self-crosslinking in P(HMS) systems typically occurs through the reactive hydroxymethyl groups present on the polymer backbone. Under certain conditions, such as elevated temperatures or the presence of an acid catalyst, these functional groups can react with each other or with the aromatic rings of the polymer chains.

One common self-crosslinking mechanism is acid-catalyzed dehydration. In the presence of an acid catalyst like p-toluenesulfonic acid, the hydroxyl groups of P(HMS) can be protonated, leading to the formation of a carbocation. This carbocation can then react with another hydroxymethyl group to form an ether linkage or undergo an electrophilic aromatic substitution reaction with a phenyl ring on an adjacent polymer chain, forming a methylene (B1212753) bridge. sci-hub.seuni-stuttgart.de This process results in a crosslinked network without the need for an external crosslinking agent.

Thermal treatment is another method to induce self-crosslinking. nih.gov At sufficiently high temperatures, the hydroxymethyl groups can condense, eliminating water and forming ether crosslinks. uni-stuttgart.demdpi.com This method is advantageous for its simplicity, though it may require higher temperatures, which could potentially lead to other thermal degradation pathways if not carefully controlled. nih.gov

Crosslinking with External Agents

The use of external crosslinking agents provides greater control over the crosslinking density and the resulting network architecture. sigmaaldrich.com These agents are typically bi- or multifunctional molecules that can react with the functional groups on the polymer chains.

For P(HMS), common external crosslinkers include those that can react with the hydroxyl groups or the aromatic rings. Examples include:

Aldehydes: Formaldehyde (B43269) or glutaraldehyde (B144438) can react with the hydroxymethyl groups and the aromatic rings under acidic conditions to form methylene and other crosslinks. rsc.orggoogle.com

Isocyanates: Diisocyanates are highly reactive towards hydroxyl groups, forming urethane (B1682113) linkages. This type of crosslinking is efficient and can be performed under relatively mild conditions.

Epoxides: Diepoxides can react with the hydroxyl groups to form ether linkages, creating a stable crosslinked network.

Friedel-Crafts Alkylating Agents: Bifunctional alkylating agents, such as dichloroxylene or formaldehyde dimethyl acetal, can be used in the presence of a Friedel-Crafts catalyst to create extensive crosslinking between the aromatic rings of the polystyrene backbone, a process known as hyper-crosslinking. sci-hub.semdpi.com This method is particularly effective for creating materials with high surface areas and porosity. mdpi.com

The choice of crosslinking agent and reaction conditions allows for the fine-tuning of the polymer's properties. For instance, the length and flexibility of the crosslinker can affect the mechanical properties of the final material.

Below is a table summarizing various crosslinking strategies and their key features:

| Crosslinking Strategy | Activating Condition | Crosslinker Type | Resulting Linkage | Key Features |

| Self-Crosslinking | ||||

| Thermal Condensation | High Temperature | None | Ether | Simple, no external agent needed. |

| Acid-Catalyzed | Acid Catalyst | None | Ether, Methylene Bridge | Lower temperature than thermal method. uni-stuttgart.de |

| External Crosslinking | ||||

| Aldehyde Condensation | Acid Catalyst | Formaldehyde, Glutaraldehyde | Methylene, Acetal | Forms stable crosslinks. rsc.orggoogle.com |

| Isocyanate Reaction | None/Catalyst | Diisocyanates | Urethane | Highly efficient, mild conditions. |

| Epoxide Reaction | Catalyst (Acid/Base) | Diepoxides | Ether | Forms stable and chemically resistant networks. |

| Friedel-Crafts Alkylation | Lewis Acid Catalyst | Dichloroxylene, Formaldehyde Dimethyl Acetal | Alkyl Bridge | Creates hyper-crosslinked, porous polymers. sci-hub.semdpi.com |

Advanced Characterization Techniques for Poly Hydroxymethylstyrene and Its Copolymers

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the detailed chemical structure of PHMS and its copolymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the chemical structure, composition, and stereochemistry of polymers.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of poly(hydroxymethylstyrene), specific proton signals can be assigned to the different chemical environments within the polymer. The aromatic protons of the styrene (B11656) unit typically appear in the range of 6.5-7.5 ppm. The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected around 4.5 ppm, while the hydroxyl proton (-OH) signal is generally observed between 2.0 and 5.0 ppm, and its position can be influenced by solvent and concentration. The protons of the polymer backbone appear at approximately 1.0-2.0 ppm. For copolymers, the relative integration of the signals from each monomer unit allows for the determination of the copolymer composition.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the polymer. The aromatic carbons of the styrene ring in PHMS show signals in the region of 125-145 ppm. The carbon of the hydroxymethyl group (-CH₂OH) is typically found around 65 ppm, and the carbons of the polymer backbone resonate at approximately 40-45 ppm.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to further elucidate complex polymer structures. nih.goviupac.orgmdpi.comnih.gov HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of ¹H and ¹³C signals. nih.goviupac.orgmdpi.comnih.gov HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is valuable for confirming the connectivity of the monomer units in copolymers and identifying end-groups. iupac.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Poly(this compound)

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.5 - 7.5 | 125 - 145 |

| Hydroxymethyl (-CH₂OH) | ~4.5 | ~65 |

| Hydroxyl (-OH) | 2.0 - 5.0 | - |

| Polymer Backbone (-CH-CH₂-) | 1.0 - 2.0 | 40 - 45 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. researchgate.netspectroscopyonline.comyoutube.comchemicalbook.com The FTIR spectrum of poly(this compound) exhibits characteristic absorption bands that confirm its chemical structure.

Key characteristic peaks for PHMS include a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the polymer backbone appears at 2850-2950 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to peaks in the 1450-1600 cm⁻¹ region. A significant peak around 1020-1050 cm⁻¹ is attributed to the C-O stretching of the primary alcohol.

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3600 | O-H stretch | Hydroxyl (-OH) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2950 | C-H stretch | Aliphatic |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1020 - 1050 | C-O stretch | Primary Alcohol (-CH₂OH) |

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR and is particularly sensitive to non-polar bonds. semi.ac.cnazom.com For poly(this compound), Raman spectroscopy can provide valuable information on the polymer backbone and the aromatic side chains. The C-C stretching vibrations of the polymer backbone and the ring breathing modes of the aromatic groups are typically strong in the Raman spectrum. researchgate.net Specifically, a strong band around 1000 cm⁻¹ is characteristic of the symmetric ring breathing mode of the monosubstituted benzene (B151609) ring. The vinyl C=C stretching band of the monomer at around 1630 cm⁻¹ is absent in the polymer spectrum, indicating successful polymerization. researchgate.net This technique is also useful for studying the crystallinity and orientation of the polymer chains. azom.comedinst.comrenishaw.com

Chromatographic Characterization

Chromatographic techniques are essential for determining the molecular weight distribution of polymers, which significantly influences their physical and mechanical properties.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight distribution of polymers. semanticscholar.orgresearchgate.netshimadzu.comyoutube.com This technique separates polymer molecules based on their hydrodynamic volume in solution. lcms.czpaint.org Larger molecules elute from the chromatography column first, followed by smaller molecules. lcms.czpaint.org

The analysis of poly(this compound) and its copolymers by SEC/GPC yields several important parameters:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. lcms.cz A PDI value close to 1.0 signifies a narrow distribution, which is often desirable for specific applications.

Table 3: Illustrative GPC Data for a Poly(this compound) Sample

| Parameter | Value | Description |

|---|---|---|

| Mₙ (g/mol) | 15,000 | Number-average molecular weight |

| Mₙ (g/mol) | 18,000 | Weight-average molecular weight |

| PDI | 1.20 | Polydispersity Index |

Note: These are example values and will vary depending on the specific polymerization conditions.

Gradient Polymer Elution Chromatography (GPEC)

Gradient Polymer Elution Chromatography (GPEC) is a powerful liquid chromatography technique for separating polymers based on their chemical composition and microstructure, rather than solely on their hydrodynamic volume like in Size Exclusion Chromatography (SEC). waters.com The fundamental principle of GPEC involves using a gradient of solvents with varying elution strengths. The analysis begins with a weak solvent (a non-solvent or poor solvent for the polymer), which causes the polymer to precipitate onto the column's stationary phase. nih.gov As the concentration of a stronger solvent (a good solvent) in the mobile phase increases, the polymer gradually redissolves and elutes from the column. nih.gov The elution point is highly sensitive to the polymer's chemical nature, allowing for the separation of copolymers based on their compositional drift and the resolution of components in a polymer blend.

In the context of poly(this compound) and its copolymers, GPEC is instrumental in elucidating the chemical composition distribution (CCD). For instance, in a random copolymer of this compound and another monomer, such as styrene or methyl methacrylate (B99206), GPEC can separate polymer chains with different monomer ratios. This provides invaluable information on the homogeneity of the copolymerization reaction. The separation mechanism relies on the differential solubility of the copolymer chains in the solvent gradient; chains with a higher content of the more soluble monomer will elute earlier. nih.gov

The technique can also be employed to analyze block copolymers containing a poly(this compound) segment. By carefully selecting the stationary phase and the solvent gradient, it is possible to separate the block copolymer from any unreacted homopolymer precursors. researchgate.net The choice of detector, such as an Evaporative Light Scattering Detector (ELSD) or a UV detector, is crucial for quantifying the separated polymer fractions. waters.com

A typical GPEC experiment for a poly(this compound)-based copolymer might involve a reversed-phase column and a gradient from a polar non-solvent to a less polar good solvent. The precise conditions, including the gradient profile and flow rate, would be optimized to achieve the best resolution for the specific copolymer system under investigation.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Robustness and Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is a critical tool for assessing the thermal stability and decomposition profile of polymeric materials like poly(this compound). scirp.org By heating a small sample of the polymer at a constant rate, a TGA thermogram is generated, which plots the percentage of weight loss against temperature. nsf.gov

For poly(this compound), TGA can determine the onset temperature of decomposition, which is a key indicator of its thermal robustness. The decomposition of styrenic polymers typically occurs at elevated temperatures, and the presence of the hydroxymethyl group may influence this behavior. scirp.org The analysis can be conducted in an inert atmosphere (e.g., nitrogen) to study pyrolysis or in an oxidative atmosphere (e.g., air) to investigate thermo-oxidative degradation. marquette.edu

The derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, reveals the temperature at which the rate of mass loss is at its maximum. scirp.org For poly(this compound), the DTG peak would indicate the temperature of the most rapid decomposition. The shape and number of peaks in the DTG curve can provide insights into the complexity of the degradation mechanism. researchgate.net

Furthermore, TGA data can be used to perform kinetic studies of the decomposition process using various models, such as the Flynn-Wall-Ozawa method. scirp.org This analysis can yield important kinetic parameters like the activation energy of decomposition, which quantifies the energy barrier for the degradation reaction. marquette.edu The activation energy can vary with the degree of conversion, suggesting a complex, multi-step decomposition process. researchgate.net

Below is a hypothetical data table illustrating the kind of information that can be obtained from TGA analysis of poly(this compound) compared to polystyrene.

| Polymer | Onset Decomposition Temperature (Tonset) in N2 (°C) | Temperature of Maximum Decomposition Rate (Tmax) in N2 (°C) | Char Yield at 600°C in N2 (%) |

|---|---|---|---|

| Polystyrene | ~375 | ~420 | < 1 |

| Poly(this compound) | Data not available | Data not available | Data not available |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. youtube.com It is highly effective for investigating the thermal transitions of polymers, such as the glass transition, crystallization, and melting. pslc.ws

For amorphous polymers like poly(this compound), the most significant thermal event observed by DSC is the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com This transition is accompanied by a step-like change in the heat capacity, which is detected by the DSC instrument. eag.com The presence of the polar hydroxymethyl group and the potential for hydrogen bonding in poly(this compound) would be expected to result in a higher Tg compared to polystyrene due to restricted chain mobility. A study on polyhydroxystyrene derivatives has utilized DSC to investigate the effects of hydrogen bonding on their thermal properties. bohrium.com

DSC can also be used to study the curing of thermosetting resins based on this compound. The exothermic heat flow associated with the cross-linking reaction can be measured to determine the extent of cure, the heat of reaction, and to develop kinetic models for the curing process.

The following interactive table presents hypothetical DSC data for poly(this compound) in comparison to polystyrene, illustrating the expected influence of the hydroxymethyl group.

| Polymer | Glass Transition Temperature (Tg) (°C) | Change in Heat Capacity at Tg (ΔCp) (J/g°C) |

|---|---|---|

| Polystyrene | ~100 | ~0.30 |

| Poly(this compound) | Data not available | Data not available |

Rheological and Thermomechanical Characterization

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers. wikipedia.org It involves applying a sinusoidal stress or strain to a sample and measuring the resulting strain or stress. eag.com From this, the storage modulus (E' or G'), which represents the elastic response, and the loss modulus (E'' or G''), which represents the viscous response, can be determined as a function of temperature, time, or frequency. advanses.com

For poly(this compound), DMA can provide detailed information about its thermomechanical behavior. A temperature sweep experiment would reveal a significant drop in the storage modulus in the region of the glass transition temperature (Tg). pbipolymer.com The peak of the tan delta curve (the ratio of the loss modulus to the storage modulus, E''/E') is often used as a measure of the Tg. specificpolymers.com The height and width of the tan delta peak can provide insights into the molecular mobility and the breadth of the glass transition region.

DMA is also sensitive to other molecular motions, such as secondary relaxations (β, γ transitions) that occur below the Tg. These relaxations are associated with localized motions of side groups or short segments of the polymer backbone. In the case of poly(this compound), a secondary relaxation might be associated with the motion of the hydroxymethyl group.

The viscoelastic properties of cross-linked materials derived from this compound can also be effectively studied using DMA. The storage modulus in the rubbery plateau region above the Tg is directly related to the cross-link density of the polymer network. nih.gov

The following table shows representative DMA data that could be expected for poly(this compound) compared to polystyrene.

| Polymer | Storage Modulus (E') at 25°C (GPa) | Glass Transition Temperature (Tg) from tan δ peak (°C) | Storage Modulus (E') in Rubbery Plateau (MPa) |

|---|---|---|---|

| Polystyrene | ~3.0 | ~105 | ~1-3 |

| Poly(this compound) | Data not available | Data not available | Data not available |

Chemorheology for Monitoring Curing Kinetics and Network Growth

Chemorheology is the study of the rheological properties of a material as it undergoes a chemical reaction, such as the curing of a thermoset resin. cnrs.fr By monitoring the changes in viscosity and viscoelastic properties (G' and G'') over time, valuable information about the curing kinetics and the development of the polymer network can be obtained. researchgate.net

For thermosetting systems based on this compound, chemorheology is an essential tool for understanding and optimizing the curing process. Isothermal or non-isothermal rheological measurements can be performed to track the evolution of the complex viscosity. At the beginning of the curing reaction, the resin is a low-viscosity liquid. As the reaction proceeds and the molecular weight increases, the viscosity rises. wellcem.com

A critical point in the curing process is the gel point, which is the transition from a viscous liquid to an elastic gel. wellcem.com The gel point can be identified by the crossover of the storage modulus (G') and the loss modulus (G''). researchgate.net Beyond the gel point, the material develops a continuous network structure, and the storage modulus becomes dominant.

The following table provides a conceptual representation of the type of data obtained from a chemorheological study of a this compound-based resin.

| Curing Parameter | Description | Method of Determination |

|---|---|---|

| Initial Viscosity (η0) | Viscosity of the uncured resin. | Measured at the beginning of the experiment. |

| Gel Time (tgel) | Time at which the G' and G'' curves intersect. | Determined from the crossover point of the moduli. |

| Vitrification Time (tvit) | Time at which the curing process is arrested due to the Tg of the reacting system reaching the cure temperature. | Identified by a plateau in the viscosity or modulus. |

Microscopy Techniques (e.g., Scanning Electron Microscopy for Catalyst Systems)

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the morphology of catalyst systems used in the polymerization of this compound. The physical characteristics of the catalyst, such as particle size, shape, and surface topography, can significantly influence the polymerization process and the morphology of the resulting polymer.

In heterogeneous catalysis, where a solid catalyst is used to polymerize a monomer from a liquid or gas phase, SEM is employed to examine the catalyst support and the active catalytic species. For instance, in Ziegler-Natta or metallocene-catalyzed polymerizations, the catalyst is often immobilized on a porous support material. SEM analysis allows researchers to visualize:

Catalyst Particle Morphology: The size and shape of the catalyst particles can be determined. For example, studies on Ziegler-type catalysts have used SEM to observe the fragmentation of spherical catalyst particles as polyethylene (B3416737) fibers grow from them nih.gov. A similar methodology could be applied to understand how PHMS grows on a catalyst surface.

Catalyst Dispersion: The distribution of the active catalyst sites on the support can be assessed. A uniform dispersion is often crucial for achieving consistent polymerization rates and producing a homogeneous polymer.

Polymer Growth: SEM can reveal how the polymer forms on the catalyst surface. The technique can show whether the polymer encapsulates the catalyst particle, grows in specific directions, or causes the catalyst particle to break apart during polymerization nih.gov.

Surface of Polymer Beads: In suspension polymerization, which can be used to produce spherical polymer particles, SEM is used to study the surface morphology of the resulting PHMS beads researchgate.net.

Research on bimetallic catalysts, such as Au-Pd nanoparticles on cerium oxide supports used for benzyl (B1604629) alcohol oxidation, demonstrates how SEM is used to confirm the morphology of the support (e.g., rods, cubes) and the distribution of the metal nanoparticles cardiff.ac.uk. This approach is directly relevant for designing and characterizing supported catalysts for this compound polymerization.

Table 1: Illustrative SEM Data for a Hypothetical Catalyst System for this compound Polymerization

| Catalyst Sample | Support Material | Avg. Particle Size (μm) | Morphology Description from SEM | Observation on Polymer Growth |

|---|---|---|---|---|

| Catalyst A | Porous Silica (B1680970) | 50 | Spherical particles with a rough surface. | Polymer forms a uniform coating, leading to particle expansion. |

| Catalyst B | Magnesium Chloride | 35 | Irregular, angular fragments. | Polymer growth causes fragmentation of the catalyst support. |

| Catalyst C | None (Homogeneous) | N/A | N/A | Polymer precipitates as fine, agglomerated particles. |

X-ray Diffraction (XRD) for Structural Insights

X-ray Diffraction (XRD) is an indispensable technique for probing the atomic and molecular structure of polymeric materials, including poly(this compound). It provides crucial insights into the degree of crystallinity, which in turn affects the mechanical, thermal, and chemical properties of the polymer drawellanalytical.comresearchgate.net.

Polymers can exist in various forms, including amorphous, semi-crystalline, and highly crystalline states scitepress.org. The XRD pattern of a polymer is a superposition of signals from these different regions drawellanalytical.com.

Amorphous Structure: An entirely amorphous polymer, lacking long-range atomic order, will produce a broad, diffuse scattering feature in the XRD pattern, often referred to as an "amorphous halo" utah.edu. Atactic poly(this compound), with its random arrangement of hydroxymethyl groups, is expected to be largely amorphous.

Crystalline Structure: In contrast, a crystalline polymer has ordered, repeating three-dimensional lattice structures. This long-range order results in constructive interference of the X-rays at specific angles, producing sharp, well-defined diffraction peaks according to Bragg's Law (nλ = 2d sinθ) drawellanalytical.comutah.edu.

Semi-Crystalline Structure: Most polymers, including potentially isotactic or syndiotactic PHMS, are semi-crystalline. Their XRD patterns exhibit both sharp crystalline peaks superimposed on a broad amorphous halo drawellanalytical.com.

By analyzing the XRD pattern, several key structural parameters can be determined. The most common is the degree of crystallinity , which quantifies the weight fraction of the crystalline phase in the material. This is often calculated by separating the integrated intensities of the crystalline peaks from the amorphous halo and finding the ratio of the crystalline area to the total scattering area utah.eduunits.it.

For example, studies on poly(vinyl alcohol) (PVA), a polymer with hydroxyl groups similar to PHMS, show a characteristic semi-crystalline pattern with peaks corresponding to its crystal lattice planes researchgate.netscirp.org. The degree of crystallinity in PVA hydrogels has been shown to increase with the number of freeze-thaw cycles, a finding confirmed by the sharpening of peaks in their XRD patterns researchgate.net. Similarly, the introduction of other components into a polymer blend, such as gelatin with PVA, can alter the crystallinity, which is readily observed through changes in the XRD diffractogram scirp.org. For sulfonated polystyrene blends, XRD has been used to assess how composition affects the crystallinity and homogeneity of the final material scitepress.org.

Table 2: Representative XRD Data for Poly(this compound) Samples

| Sample ID | Sample Description | Prominent Peak Positions (2θ) | Peak Characteristics | Calculated Degree of Crystallinity (%) |

|---|---|---|---|---|

| PHMS-01 | Atactic PHMS (Amorphous) | ~19.5° | Single broad amorphous halo | < 5% |

| PHMS-02 | Syndiotactic PHMS (Semi-crystalline) | 10.1°, 17.5°, 20.2° | Sharp peaks on a broad halo | 35% |

| PHMS-Copol-1 | PHMS-co-styrene (90:10) | ~19.8° | Broad amorphous halo (slightly sharper than PHMS-01) | ~8% |

| PHMS-Copol-2 | PHMS-co-acrylate (70:30) | ~20.5° | Very broad amorphous halo | < 2% |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Poly(this compound) | PHMS |

| Poly(vinylbenzyl alcohol) | PVBA |

| Polyethylene | PE |

| Poly(vinyl alcohol) | PVA |

| Polystyrene | PS |

| Sulfonated polystyrene | sPS |

| Cerium(IV) oxide | CeO₂ |

| Gold | Au |

| Palladium | Pd |

| Silica | SiO₂ |